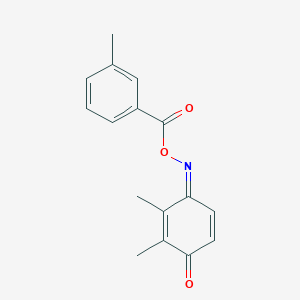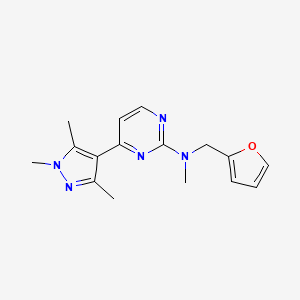![molecular formula C24H19NO2 B4018847 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4018847.png)
1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as MPTD, is a chemical compound that has attracted attention from the scientific community due to its potential applications in pharmaceutical and medicinal chemistry. MPTD is a bicyclic lactam that has a unique structure and interesting properties.
Mechanism of Action
The mechanism of action of 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is not fully understood. However, it is believed to interact with acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration has been linked to improved cognitive function.
Biochemical and Physiological Effects:
1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have anti-inflammatory and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has also been shown to have an effect on the central nervous system, improving cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione in lab experiments include its unique structure and potential applications in pharmaceutical and medicinal chemistry. However, the limitations of using 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione. One area of research is the development of 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione as a potential drug for the treatment of Alzheimer's disease. Another area of research is the investigation of 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione as a potential anticancer agent. In addition, further research is needed to fully understand the mechanism of action of 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its potential applications in pharmaceutical and medicinal chemistry.
Conclusion:
In conclusion, 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound that has attracted attention from the scientific community due to its potential applications in pharmaceutical and medicinal chemistry. It has been studied for its potential as an inhibitor of acetylcholinesterase, anti-inflammatory and antioxidant properties, and anticancer activity. Further research is needed to fully understand the mechanism of action of 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its potential applications in the field of pharmaceutical and medicinal chemistry.
Scientific Research Applications
1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has shown potential applications in pharmaceutical and medicinal chemistry. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a role in Alzheimer's disease. 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has also been studied for its anti-inflammatory and antioxidant properties. In addition, 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been investigated as a potential anticancer agent.
properties
IUPAC Name |
1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-23-20(21(26)25(22(23)27)19-15-9-4-10-16-19)24(23,17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHRSAGYIBKPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C1(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C2=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[(2,4-diisopropoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018766.png)
![1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4018777.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4018784.png)

![3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide](/img/structure/B4018795.png)
![10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B4018807.png)
![N-benzyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4018808.png)
![3,9-dimethyl-5-(methylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4018813.png)

![2,2,2-trichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4018828.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4018832.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylpropanamide](/img/structure/B4018851.png)
![2-chloro-4-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4018855.png)
